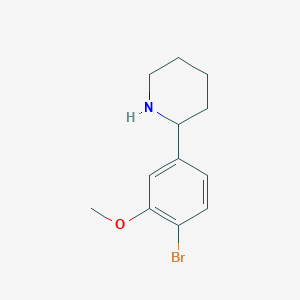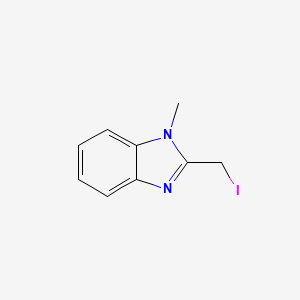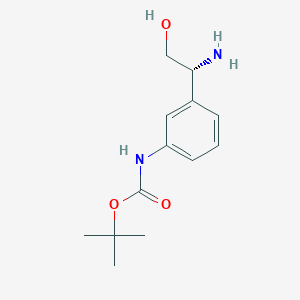
Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyethyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped by an amine to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of palladium-catalyzed synthesis. This method is efficient and allows for the production of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .
化学反応の分析
Types of Reactions
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, tetrabutylammonium bromide, and zinc(II) triflate. Reaction conditions often involve low temperatures and the use of organic solvents such as methylene chloride or chloroform .
Major Products Formed
The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .
科学的研究の応用
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The compound can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The molecular targets and pathways involved include enzymes and receptors that are sensitive to carbamate and amine groups .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-protected anilines: Compounds with similar synthetic applications and reactivity.
Tetrasubstituted pyrroles: Compounds with similar structural features and synthetic routes.
Uniqueness
Tert-butyl ®-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines while also participating in various synthetic transformations makes it a valuable compound in organic chemistry .
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
tert-butyl N-[3-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChIキー |
AINUYRZOJOEQHC-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@H](CO)N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
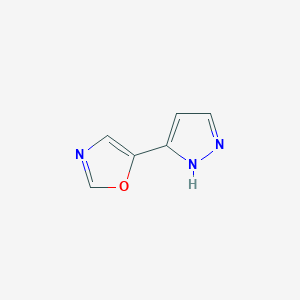
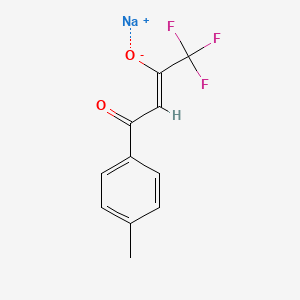
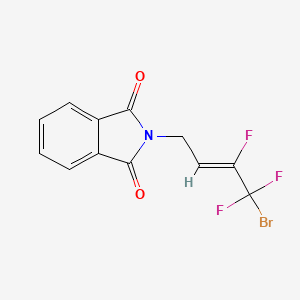
![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
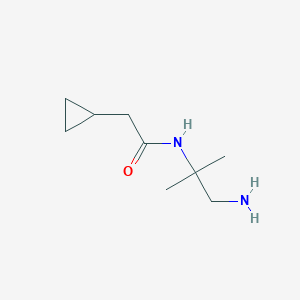
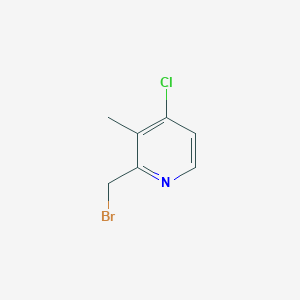
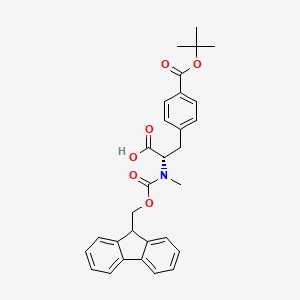
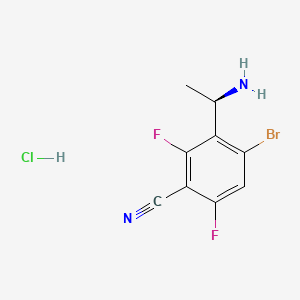
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
